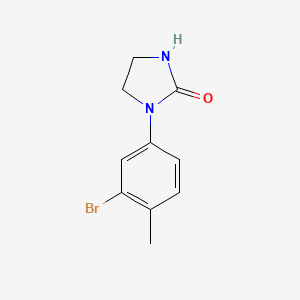
1-(3-Bromo-4-methylphenyl)-imidazolidin-2-one
Übersicht
Beschreibung
1-(3-Bromo-4-methylphenyl)-imidazolidin-2-one, also known as BMIM, is an organic compound belonging to the class of imidazolidin-2-ones. It is a colorless, crystalline solid with a molecular formula of C9H10BrNO and a molecular weight of 241.07 g/mol. It is a highly versatile compound that has been widely used in a variety of scientific research applications. It has also been used in laboratory experiments due to its unique properties, such as its high solubility in various solvents and its low toxicity.
Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
1-(3-Bromo-4-methylphenyl)-imidazolidin-2-one and its derivatives are significant in catalysis and organic synthesis. For instance, these compounds participate in gold(I)-catalyzed intermolecular hydroamination reactions, facilitating the synthesis of imidazolidin-2-one derivatives with high regioselectivity and yield. Such processes are crucial for the development of novel organic compounds with potential applications in medicinal chemistry and material science (Zhang, Lee, & Widenhoefer, 2009).
Structural Modifications in Peptides
Imidazolidin-2-ones are utilized for skeletal modifications in bioactive oligopeptides, acting as proline surrogates or for protecting the N-terminal amino acid against hydrolysis. This structural alteration enhances the stability and bioavailability of peptide-based drugs, showcasing the versatility of imidazolidin-2-ones in drug design and development (Ferraz, Gomes, Oliveira, Moreira, & Gomes, 2007).
Material Science and Molecular Modeling
The structural analysis and molecular modeling of imidazolidin-2-ones, including this compound derivatives, provide insights into the intermolecular interactions and stability of these compounds. Such studies are foundational in material science for designing new materials with specific physical and chemical properties (Cyrański, Wawer, Zielińska, Mrozek, Koleva, & Lozanova, 2001).
Antimicrobial and Antifungal Activities
New derivatives of imidazolidin-2-one have been synthesized and evaluated for their antibacterial and antifungal activities. These studies reveal the potential of imidazolidin-2-ones as lead compounds for developing new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant strains of bacteria and fungi (Ammar, El-Sharief, Ghorab, Mohamed, Ragab, & Abbas, 2016).
Eigenschaften
IUPAC Name |
1-(3-bromo-4-methylphenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-7-2-3-8(6-9(7)11)13-5-4-12-10(13)14/h2-3,6H,4-5H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVJEPFEPXSGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCNC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



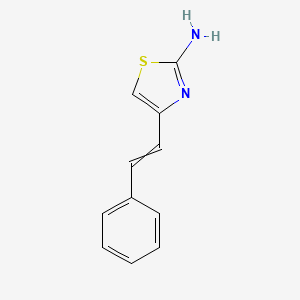
![(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B1450350.png)
![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1450353.png)

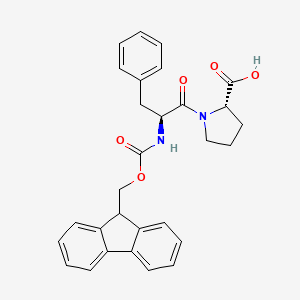

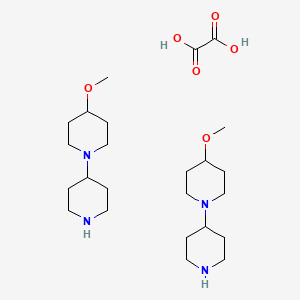
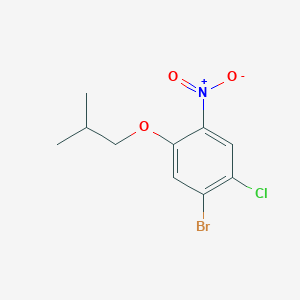

![2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1450361.png)



![6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1450367.png)